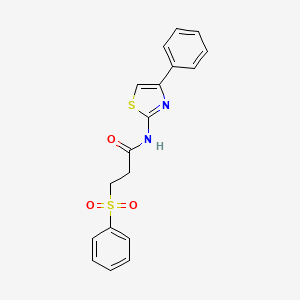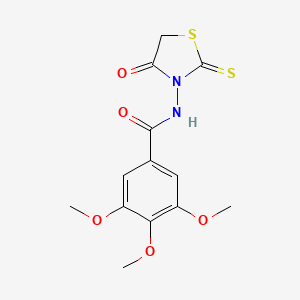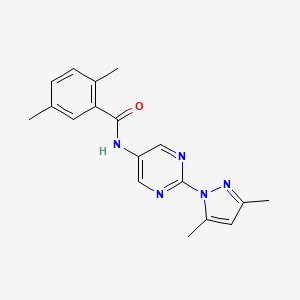
3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of sulfonamides It features a benzenesulfonyl group attached to a propanamide backbone, with a 4-phenyl-1,3-thiazol-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation of the thiazole derivative using benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Propanamide Backbone: The final step involves the coupling of the benzenesulfonyl-thiazole intermediate with a propanamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways in pathogens and cancer cells.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Research: It is used as a probe to study the interactions of sulfonamide derivatives with biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazol-2-yl)methanol: A related compound with a similar thiazole ring structure but different functional groups.
2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide: Another thiazole derivative with an acetohydrazide group.
Uniqueness
3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to its combination of a benzenesulfonyl group and a thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-17(11-12-25(22,23)15-9-5-2-6-10-15)20-18-19-16(13-24-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTUGTKODKTVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate](/img/structure/B2546076.png)

![3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546080.png)
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2546081.png)
![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)

![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)
![1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-(2-methylphenyl)ethan-1-one](/img/structure/B2546085.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)
![2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2546088.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2546091.png)
